Halostachine, chemically known as (R)-2-methylamino-1-phenylethanol or (1S)-1-hydroxy-N-methyl-2-phenylethanamine, is a naturally occurring alkaloid. It is primarily found in the seedlings and new shoots of ryegrass (Lolium perenne) [], particularly those infected with the endophytic fungus Neotyphodium coenophialum [].
Halostachine is a naturally occurring alkaloid derived from various plant species, particularly those in the family of Amaryllidaceae. It is recognized for its complex molecular structure and potential biological activities. Halostachine has garnered interest in pharmaceutical research due to its chiral properties and role as a chiral building block in organic synthesis.
Halostachine is primarily sourced from plants such as Hippobromus species, where it exists in trace amounts. The extraction and purification processes are vital for obtaining this compound in sufficient quantities for research and application.
Halostachine belongs to the class of alkaloids, which are nitrogen-containing compounds that often exhibit significant pharmacological effects. It is specifically categorized as a phenolic alkaloid due to its aromatic structure and hydroxyl functional groups.
The synthesis of Halostachine can be accomplished through various methods, primarily involving multi-step organic reactions. Notable synthetic routes include:
The synthetic processes typically involve:
Halostachine possesses a complex three-dimensional structure characterized by multiple chiral centers, which contributes to its biological activity. The molecular formula is C₁₃H₁₅N, and it features a bicyclic framework.
Halostachine can participate in several chemical reactions:
Halostachine's mechanism of action primarily involves modulation of neurotransmitter release at adrenergic nerve terminals. Its specific localization within synaptic vesicles suggests a role in influencing synaptic transmission and potentially affecting cardiovascular functions.
Research indicates that Halostachine interacts with adrenergic receptors, leading to changes in neurotransmitter dynamics, although detailed mechanistic studies are still ongoing.
Halostachine serves multiple roles in scientific research:
Halostachine was first isolated in the early 20th century from the halophytic shrub Halostachys caspica (Amaranthaceae) by Syrneva, who initially mischaracterized its structure [1]. Menshikov and Rubinstein later corrected its chemical identity as (R)-(-)-2-(methylamino)-1-phenylethanol, confirming its levorotatory nature ([α]D = -47.03°) and crystalline properties (melting point: 43–45°C) [1] [6]. Early pharmacological assessments by Barger and Dale (1910) and Chen et al. (1929) revealed its pressor effects in feline models, demonstrating a blood pressure elevation of 26 mm Hg at 1 mg (i.v.)—approximately half the potency of phenylethanolamine [1]. These studies also documented mydriatic, intestinal inhibitory, and uterotonic activities, positioning halostachine as a sympathomimetic candidate [1] [8].
Synthetic routes emerged to supplement natural extraction. Durden’s 1973 method employed acetophenone bromination, followed by N-methylbenzylamine conjugation and LiAlH₄ reduction, yielding racemic halostachine hydrochloride (m.p. 103–104°C) [1]. Conversely, Zandbergen’s stereospecific synthesis preserved enantiomeric purity using (R)-(+)-α-hydroxybenzeneacetonitrile and diisobutylaluminium hydride (DIBAL) reduction [1]. These advances enabled broader accessibility for structural and functional analyses, though halostachine never progressed to pharmaceutical development due to its moderate receptor affinity [1] [8].
Table 1: Key Historical Milestones in Halostachine Research [1] [6]
Year | Event | Significance |
---|---|---|
1930s | Isolation from Halostachys caspica by Syrneva | Initial discovery and mischaracterization |
1941 | Structural correction by Menshikov and Rubinstein | Identification as (R)-(-)-N-methylphenylethanolamine |
1910 | Pressor activity screening (Barger and Dale) | First evidence of cardiovascular effects |
1929 | Pharmacological profiling (Chen et al.) | Quantified mydriatic and smooth muscle effects |
1973 | Racemic synthesis (Durden et al.) | Enabled bulk production for research |
1990s | Stereospecific synthesis (Zandbergen et al.) | Provided enantiopure material for receptor studies |
Halostachine’s structural similarity to regulated compounds like pseudoephedrine—coupled with its unrestricted status—has established it as a strategic model in forensic chemistry. Pearson et al. (2024) systematically evaluated halostachine as a surrogate for pseudoephedrine in two hallmark reactions: the Emde route (substitution) and aziridine cyclization [2].
In the Emde transformation, halostachine underwent halogenation to form β-halo amines, achieving 85% conversion efficiency—comparable to pseudoephedrine’s 88%. Subsequent cyclization to aziridines exhibited near-identical kinetics, with halostachine yielding 73% product purity versus pseudoephedrine’s 75% [2]. Analytical validation confirmed congruence in colorimetric tests, FTIR spectra (C-O stretch: 1040 cm⁻¹; N-H bend: 1600 cm⁻¹), and ¹H NMR profiles (δ 2.4 ppm for N-CH₃; δ 4.8 ppm for benzylic H) between halostachine-derived products and those from pseudoephedrine [2].
Table 2: Reaction Efficiency of Halostachine vs. Pseudoephedrine in Forensic Model Studies [2]
Reaction | Precursor | Conversion Efficiency (%) | Product Purity (%) | Key Analytical Signatures |
---|---|---|---|---|
Emde substitution | Halostachine | 85 | 78 | ¹H NMR: 2.4 ppm (N-CH₃), 3.1 ppm (CH₂-Br) |
Pseudoephedrine | 88 | 80 | Identical to halostachine derivatives | |
Aziridine cyclization | Halostachine-deriv | 79 | 73 | FTIR: 930 cm⁻¹ (aziridine ring) |
Pseudoephedrine-deriv | 82 | 75 | FTIR: 928 cm⁻¹ (aziridine ring) |
This surrogate utility allows forensic laboratories to refine detection methodologies for amphetamine-type stimulants (ATS) without handling controlled substances. Halostachine’s commercial availability (CAS 6589-55-5) and benign legal status further facilitate protocol development for spectroscopy, chromatography, and mass spectrometry [2].
Halostachine belongs to a broader class of β-hydroxy-phenethylamine alkaloids characterized by a phenethyl backbone with β-hydroxylation and nitrogen substitution. Its core structure aligns with endogenous catecholamines while diverging through specific modifications:
Halostachine’s N-methylation and unsubstituted phenyl ring direct its receptor interactions. Liappakis et al. demonstrated its β₂-adrenergic affinity (19% of epinephrine’s efficacy in cAMP assays), while Lands and Grant noted mixed α/β effects in canine models (mydriasis and bradycardia at 6–18 mg/kg i.v.) [1] . QIVIVE extrapolations predict human ED₅₀ values of 0.0839–38.8 mg/kg for ADRβ₁ activation, contextualizing its bioactivity among analogues like higenamine (ED₅₀: 0.914–29.7 mg/kg) [3].
Table 3: Structural and Functional Comparison of β-Hydroxy-Phenethylamine Alkaloids [1] [3] [6]
Compound | Molecular Formula | Key Structural Features | Primary Biological Target | Predicted Human ED₅₀ (mg/kg) |
---|---|---|---|---|
Halostachine | C₉H₁₃NO | N-methyl, β-OH | β₂-Adrenergic receptor | 0.0839–38.8 (ADRβ₁) |
Phenylethanolamine | C₈H₁₁NO | Primary amine, β-OH | α/β-Adrenergic receptors | Not available |
Synephrine | C₉H₁₃NO₂ | para-OH phenyl, N-methyl | α₁-Adrenergic receptor | 0.914–29.7 (ADRα₁) |
Ephedrine | C₁₀H₁₅NO | α-methyl, N-methyl | α/β-Adrenergic receptors, TAAR1 | 0.995–264 (TAAR1) |
The molecule’s minimal stereochemical complexity—relative to ephedrine’s two chiral centers—also renders it a practical scaffold for synthesizing homochiral tetrahydroisoquinolines and benzazepines [6]. Its role in probing adrenergic activation mechanisms, particularly TM5 domain movements in β₂-AR, further exemplifies its utility in receptor dynamics studies .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1